molecular formula C6H5O6P B12535896 3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate CAS No. 675582-99-7

3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate

Cat. No.: B12535896
CAS No.: 675582-99-7
M. Wt: 204.07 g/mol
InChI Key: WUOZCHGGPDNJAT-UHFFFAOYSA-N
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Description

3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate is a chemical compound with a unique structure that includes a cyclohexa-1,4-diene ring with two oxo groups and a dihydrogen phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate typically involves the oxidation of a precursor compound, such as 3,6-dihydroxycyclohexa-1,4-diene, using nitrogen oxides in the presence of a molecular sieve . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation reactions using similar precursors and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nitrogen oxides for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as 3,6-dihydroxycyclohexa-1,4-dien-1-yl derivatives and substituted phosphates.

Scientific Research Applications

3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate involves its interaction with molecular targets, such as enzymes and proteins. The compound can act as an electron acceptor, facilitating redox reactions in biological systems . Its phosphate group allows it to participate in phosphorylation reactions, which are crucial in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate is unique due to its combination of a cyclohexa-1,4-diene ring with oxo groups and a dihydrogen phosphate group. This structure allows it to participate in a wide range of chemical and biological reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

675582-99-7

Molecular Formula

C6H5O6P

Molecular Weight

204.07 g/mol

IUPAC Name

(3,6-dioxocyclohexa-1,4-dien-1-yl) dihydrogen phosphate

InChI

InChI=1S/C6H5O6P/c7-4-1-2-5(8)6(3-4)12-13(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

WUOZCHGGPDNJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC1=O)OP(=O)(O)O

Origin of Product

United States

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